

# biological activity of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone derivatives

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## Compound of Interest

Compound Name: (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

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An In-Depth Technical Guide to the Biological Activity of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone** Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The confluence of privileged structures in medicinal chemistry often yields novel molecular scaffolds with significant therapeutic potential. This guide focuses on the derivatives of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone**, a scaffold that marries the biological versatility of the piperidine ring with the pharmacophoric utility of the 4-aminobenzoyl moiety. Piperidine and its derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. [1][2] This document synthesizes current research on related structures to provide a comprehensive overview of the known and anticipated biological activities of this specific class of compounds. We will explore synthetic strategies, delve into the anticancer, antimicrobial, and anti-inflammatory properties, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating these activities.

## Introduction: A Scaffold of Promise

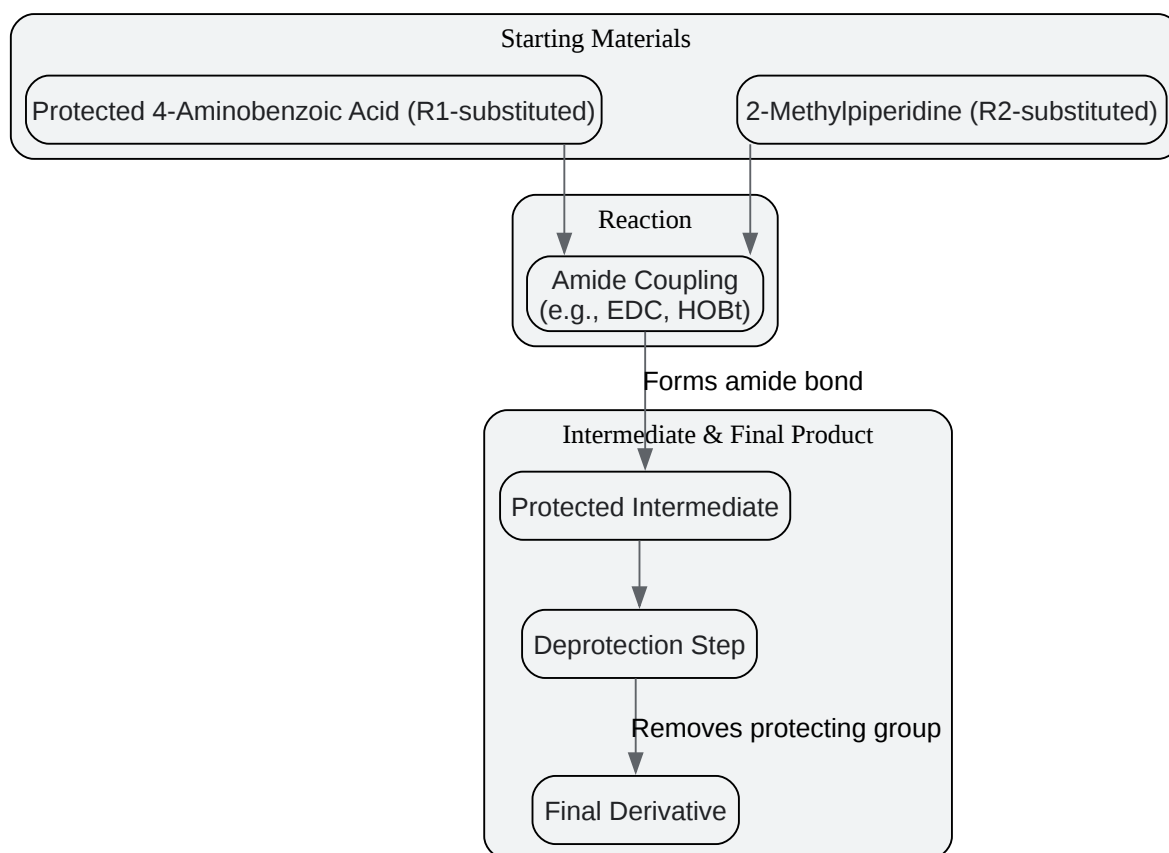
Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with the piperidine ring being one of the most prevalent six-membered heterocyclic motifs in FDA-

approved drugs.[3] Its saturated, non-planar structure allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. The versatility of the piperidine scaffold is demonstrated by its presence in drugs with applications ranging from neuroscience to oncology.[1]

When coupled with a (4-aminophenyl)methanone fragment, the resulting molecule gains a key interaction point. The primary amino group can act as a hydrogen bond donor or a site for further derivatization, while the phenyl ring and ketone group provide a rigid backbone for orienting other functional groups. This guide elucidates the therapeutic potential that arises from this specific combination, focusing on the derivatives of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone** as a promising class of compounds for further investigation.

## General Synthetic Strategies

The synthesis of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone** derivatives is typically achieved through standard amide bond formation. The most common approach involves the coupling of a suitably protected 4-aminobenzoic acid derivative with 2-methylpiperidine. The protecting group on the amine (e.g., Boc, Cbz) is crucial to prevent self-reaction and is removed in a final deprotection step. Variations in substituents on either the phenyl ring or the piperidine ring can be introduced by starting with appropriately derivatized precursors.



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Caption: General synthesis of target derivatives.

## Spectrum of Biological Activities

The hybrid nature of the **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone** scaffold suggests a potential for multiple biological activities. Research on analogous structures containing piperidine or aminophenyl moieties supports this hypothesis, pointing primarily towards anticancer, antimicrobial, and anti-inflammatory effects.

## Anticancer Activity

Piperidine-based derivatives have shown significant cytostatic effects by targeting key enzymes involved in cell cycle regulation and DNA synthesis.[4] A series of novel 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-dione derivatives demonstrated potent cytotoxicity against human breast (MCF-7) and colorectal (SW480) adenocarcinoma cell lines.[4] One lead compound, 5h, induced apoptosis in a dose-dependent manner and caused a marked arrest of the cell cycle in the S-phase.[4] Similarly, other studies have identified piperazine derivatives that exhibit high selective anticancer activity against breast cancer cells.[5] The (4-aminophenyl) moiety is also found in various compounds screened for anticancer activity.[6]

Table 1: Representative Anticancer Activity of Related Piperidine Derivatives

Compound Class	Cancer Cell Line	IC <sub>50</sub> (μM)	Mechanism of Action	Reference
6-(4-aminopiperidin-1-yl) pyrimidine-dione	SW480 (Colorectal)	15.70 ± 0.28	Apoptosis, S-phase arrest	[4]
6-(4-aminopiperidin-1-yl) pyrimidine-dione	MCF-7 (Breast)	16.50 ± 4.90	Apoptosis, S-phase arrest	[4]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one	HeLa (Cervical)	10.64 - 33.62	Growth inhibition	[6]

| 4-Acyl-piperazine ureas | MCF-7 (Breast) | 15.8 | Cytotoxicity |[5] |

## Antimicrobial Activity

The piperidine nucleus is a common feature in many compounds developed for their antimicrobial properties.[3] Synthesized piperidine derivatives have demonstrated good activity against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and chloramphenicol.[3][7] The mechanism often involves disruption of the bacterial cell wall or inhibition of essential enzymes. The addition of other moieties, such as thiosemicarbazone to a piperidin-4-one core, has been shown to enhance antifungal activity significantly.[7]

Table 2: Representative Antimicrobial Activity of Piperidine Derivatives

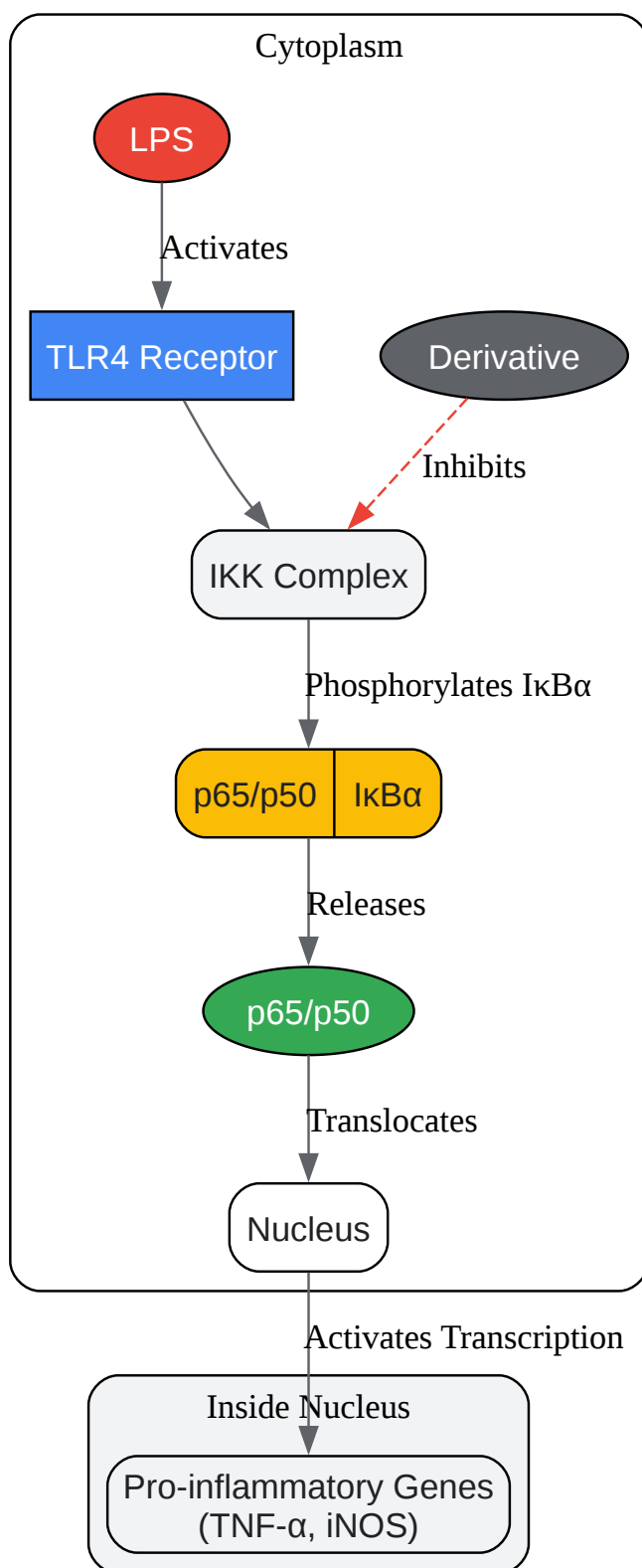
Compound Class	Microorganism	Activity Metric	Result	Reference
Piperidin-4-one thiosemicarbazones	Various Bacteria	Zone of Inhibition	Good activity vs. Ampicillin	[7]
Piperidin-4-one thiosemicarbazones	Various Fungi	Zone of Inhibition	Significant activity vs. Terbinafine	[7]
Halogenobenzene piperidine derivatives	<i>S. aureus</i>	MIC	32–128 µg/ml	[8]

| Halogenobenzene piperidine derivatives | *C. albicans* | MIC | 32–64 µg/ml |[8] |

## Anti-inflammatory Activity

Inflammation is a complex biological response, and compounds that can modulate it are of high therapeutic interest. Derivatives containing a piperidine or piperazine ring have been successfully developed as potent anti-inflammatory agents.[9][10][11] A key mechanism for their action is the inhibition of pro-inflammatory mediators. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showed excellent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[11]

Further investigation revealed that this effect was mediated by restoring the phosphorylation level of I $\kappa$ B $\alpha$  and reducing the expression of p65 NF- $\kappa$ B, key components of the NF- $\kappa$ B signaling pathway.[\[11\]](#)



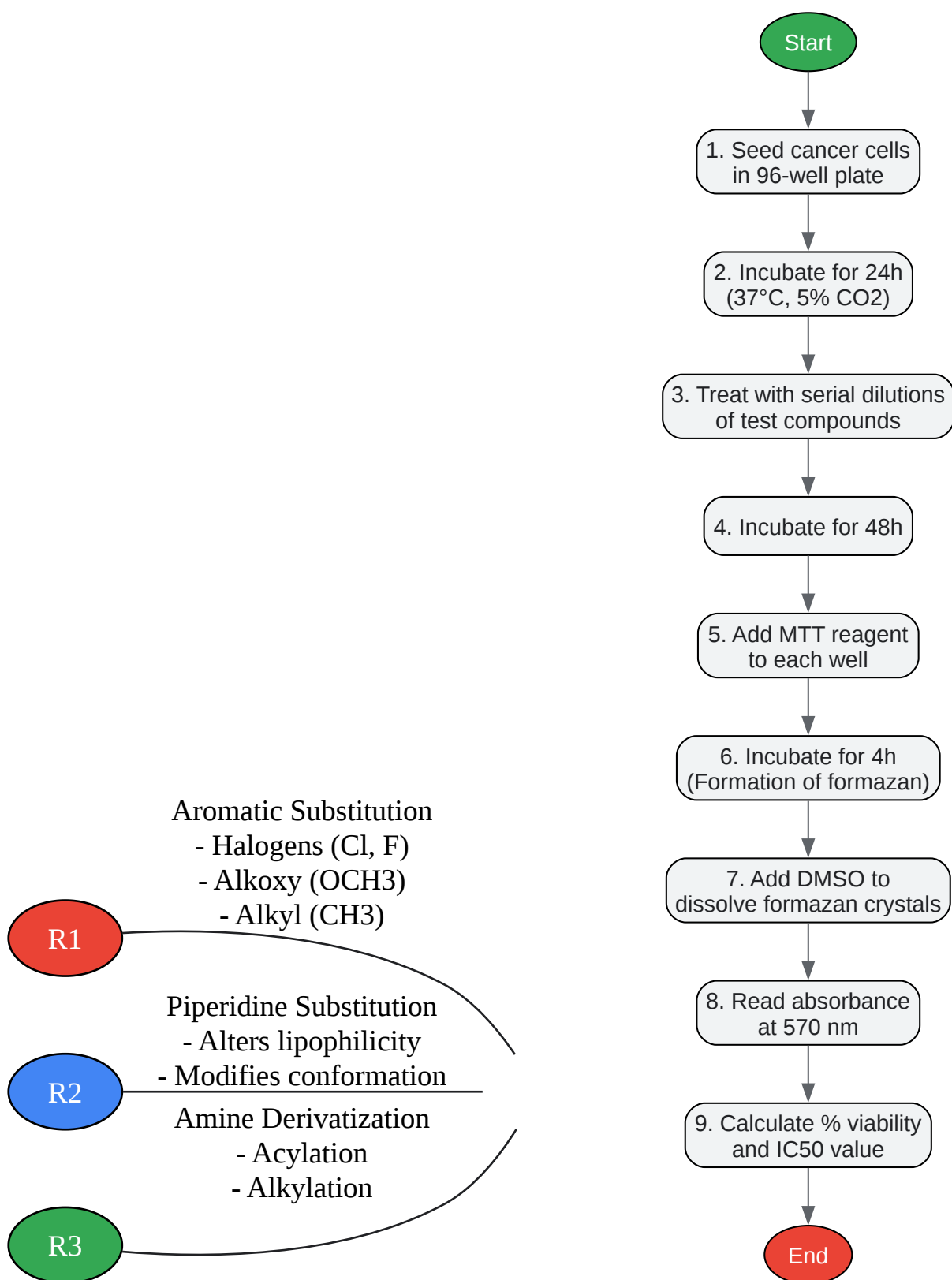
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Caption: The NF-κB inflammatory signaling pathway.

## Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount in drug development. For the **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone** scaffold, several positions are amenable to modification to probe the SAR.





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